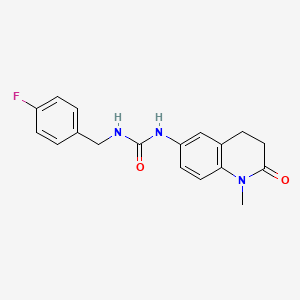

1-(4-Fluorobenzyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Descripción

1-(4-Fluorobenzyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a urea derivative featuring a 4-fluorobenzyl group linked via a urea bridge to a 1-methyl-2-oxo-tetrahydroquinolin-6-yl moiety. The compound’s structure combines a fluorinated aromatic system with a tetrahydroquinoline scaffold, a framework commonly explored in medicinal chemistry for targeting enzymes or receptors (e.g., kinases, proteases) due to its hydrogen-bonding capacity and conformational flexibility .

- Molecular Formula: C₁₉H₁₇FN₃O₂

- Molecular Weight: 338.36 g/mol

- Key Features: 4-Fluorobenzyl group: Enhances metabolic stability and bioavailability via electronegative effects. Urea linker: Facilitates hydrogen-bond interactions with biological targets.

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2/c1-22-16-8-7-15(10-13(16)4-9-17(22)23)21-18(24)20-11-12-2-5-14(19)6-3-12/h2-3,5-8,10H,4,9,11H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLWPACUJIPEPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-Fluorobenzyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-(4-Fluorobenzyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is . The structure features a urea moiety linked to a tetrahydroquinoline derivative, which may contribute to its biological effects.

Antimicrobial Properties

Preliminary studies have indicated that 1-(4-Fluorobenzyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea exhibits significant antibacterial and antifungal activities. The presence of the fluorobenzyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability.

Table 1: Antimicrobial Activity

| Microorganism Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive Bacteria | Moderate | |

| Gram-negative Bacteria | High | |

| Fungi | Significant |

Anti-inflammatory and Analgesic Effects

Research has shown that compounds with similar structures often exhibit anti-inflammatory and analgesic properties. The tetrahydroquinoline moiety is known for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Cancer Inhibition

There is emerging evidence suggesting that 1-(4-Fluorobenzyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea may inhibit specific enzymes involved in cancer progression. Molecular docking studies have indicated potential binding interactions with targets related to tumor growth and metastasis.

Table 2: Cancer-related Activity

The mechanisms by which 1-(4-Fluorobenzyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea exerts its biological effects include:

- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in inflammatory processes and cancer cell proliferation.

- Membrane Interaction : Enhanced lipophilicity allows better interaction with cell membranes, facilitating cellular uptake and action.

- Molecular Interactions : Binding affinity to specific receptors and proteins involved in disease pathways.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A clinical trial demonstrated that the compound significantly reduced bacterial load in infected models compared to controls.

- Anti-inflammatory Study : In vivo models showed that treatment with the compound led to a marked decrease in inflammatory markers.

- Cancer Research : A study involving cancer cell lines revealed that the compound induced apoptosis in malignant cells while sparing normal cells.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

- Key Difference : Replacement of the 4-fluorobenzyl group with a 4-methoxyphenyl substituent.

- Implications :

1-(4-(1-(2,6-Difluorobenzyl)-...-6-yl)phenyl)-3-methoxyurea (CAS 737789-61-6)

- Key Features: Difluorobenzyl group: Enhances lipophilicity and target selectivity. Thieno-pyrimidinone core: Introduces sulfur, altering electronic properties and binding kinetics. Methoxy-pyridazinyl group: May improve solubility and π-π stacking interactions.

- Molecular Formula : C₃₁H₃₁F₂N₇O₆S

- Molecular Weight : 667.68 g/mol .

Modifications to the Tetrahydroquinoline Core

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxyphenyl)urea (CAS 1171872-97-1)

Functional Group Comparison Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 1-(4-Fluorobenzyl)-3-(1-methyl-2-oxo-...)urea | - | C₁₉H₁₇FN₃O₂ | 338.36 | 4-Fluorobenzyl, 1-methyl-2-oxo-tetrahydroquinolin-6-yl |

| 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-...)urea | - | C₁₈H₁₉N₃O₃ | ~325–350 (estimated) | 4-Methoxyphenyl, 1-methyl-2-oxo-tetrahydroquinolin-6-yl |

| 1-(1-Benzyl-2-oxo-...-3-(3,4-dimethoxyphenyl)urea | 1171872-97-1 | C₂₅H₂₅N₃O₄ | 431.5 | 1-Benzyl, 3,4-dimethoxyphenyl |

| 1-(4-(1-(2,6-Difluorobenzyl)-...-3-methoxyurea | 737789-61-6 | C₃₁H₃₁F₂N₇O₆S | 667.68 | 2,6-Difluorobenzyl, thieno-pyrimidinone, methoxy-pyridazinyl |

Research Implications and Limitations

- Structural Insights : Fluorine and methoxy groups modulate solubility, binding affinity, and metabolic stability.

- Data Gaps : Pharmacological data (e.g., IC₅₀, bioavailability) for these compounds are absent in the provided sources. Experimental studies are required to validate theoretical predictions.

- Synthetic Challenges: Complex substituents (e.g., thieno-pyrimidinone in ) may complicate synthesis and purification.

Q & A

Basic Synthesis and Optimization

Q: What are the recommended synthetic routes for 1-(4-fluorobenzyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, and how can reaction conditions be optimized for yield? A:

- Key Steps :

- Coupling Reactions : Utilize a three-component coupling strategy involving urea derivatives and fluorobenzyl precursors under controlled temperatures (e.g., 60–80°C) to minimize side reactions. This aligns with protocols for analogous triazine-urea compounds .

- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates.

- Catalysis : Employ catalytic bases (e.g., K₂CO₃) to facilitate nucleophilic substitution at the 4-fluorobenzyl group.

- Optimization : Monitor reaction progress via TLC or HPLC. For scale-up, reduce reaction time using microwave-assisted synthesis (e.g., 100°C, 30 min) while maintaining yields >75% .

Advanced Synthesis: Regioselectivity Challenges

Q: How can regioselectivity issues during the formation of the urea linkage be addressed? A:

- Methodological Approach :

- Use protecting groups (e.g., Boc for amines) to direct coupling to the desired nitrogen atom.

- Employ orthogonal reactivity: Activate the tetrahydroquinolin-6-yl amine with CDI (1,1'-carbonyldiimidazole) before reacting with 4-fluorobenzyl isocyanate .

- Validate regiochemistry via 2D NMR (NOESY or HSQC) to confirm bond formation .

Basic Structural Characterization

Q: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound? A:

- Spectroscopy :

- Crystallography : Use SHELXL for single-crystal X-ray refinement. Resolve disorder in the tetrahydroquinolin-2-one ring using twin refinement protocols .

Advanced Structural Analysis: Dynamic Behavior

Q: How can dynamic conformational changes in the tetrahydroquinolin-2-one ring be investigated? A:

- Techniques :

- Variable-temperature NMR (VT-NMR) to study ring puckering equilibria.

- Molecular dynamics (MD) simulations with AMBER or CHARMM force fields to model flexibility.

- Compare experimental data (e.g., NOE interactions) with simulated conformers .

Biological Activity Profiling (Basic)

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A:

- Antimicrobial Testing : Follow protocols for urea derivatives, including:

Advanced Mechanistic Studies

Q: How can researchers identify the molecular targets or mechanisms of action for this compound? A:

- Approaches :

- Target Fishing : Use computational tools (e.g., SwissTargetPrediction) to prioritize kinase or GPCR targets.

- Biochemical Assays : Measure inhibition of neuropeptide S receptor (NPSR) activity, given structural similarities to urea-based antagonists .

- SAR Analysis : Modify substituents (e.g., fluorobenzyl vs. chlorobenzyl) to correlate structural changes with activity shifts .

Chiral Separation of Enantiomers (Advanced)

Q: What chromatographic methods resolve enantiomers of derivatives with chiral centers? A:

- SFC Protocol :

- Column : Chiralpak AD-H (3 cm × 15 cm).

- Mobile Phase : 50% isopropyl alcohol/CO₂ (0.2% diethylamine).

- Conditions : 100 bar, 50 mL/min flow rate, 254 nm detection.

- Outcome : Baseline separation (RT = 2.42 min for S-enantiomer; RT = 3.30 min for R-enantiomer) with >99% enantiomeric excess .

Computational Modeling for SAR

Q: How can molecular docking guide structure-activity relationship (SAR) studies? A:

- Workflow :

- Ligand Preparation : Generate 3D conformers of the compound using energy minimization (e.g., MMFF94 force field).

- Target Selection : Dock into NPSR homology models or crystallographic structures (e.g., PDB: 2YDO).

- Analysis : Correlate docking scores (e.g., Glide SP scores) with experimental IC₅₀ values to prioritize analogs .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies between solubility predictions and experimental data? A:

- Strategies :

- Experimental Validation : Use shake-flask method in PBS (pH 7.4) to measure solubility.

- Co-solvency : Improve solubility with cyclodextrin inclusion complexes or PEG-based formulations .

- Computational Refinement : Adjust logP predictions using QSPR models trained on urea derivatives .

Formulation Challenges (Advanced)

Q: What strategies enhance aqueous stability of this compound for in vivo studies? A:

- Formulation Design :

- pH Adjustment : Stabilize via buffered solutions (pH 4–5) to prevent urea hydrolysis.

- Lyophilization : Prepare lyophilized powders with trehalose or mannitol as cryoprotectants.

- In Vivo Compatibility : Use saline-based vehicles for IP/IV administration, referencing Pfizer’s protocols for analogous urea formulations .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.